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  • Product: 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
  • CAS: 1404194-30-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene: Synthesis, Characterization, and Scientific Context

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, a specialized halogenated aromatic ether. As this compound is not widely documented in commercial or acad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, a specialized halogenated aromatic ether. As this compound is not widely documented in commercial or academic databases, this paper serves as a foundational resource for researchers. It outlines a proposed synthetic pathway, details methods for structural elucidation, and discusses the predicted physicochemical properties and reactivity of the molecule. The information herein is synthesized from established chemical principles and data from analogous compounds, offering a robust theoretical and practical framework for scientists in drug discovery, agrochemicals, and materials science.

Introduction and Compound Profile

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is a polyhalogenated aromatic compound featuring a unique combination of substituents: a fluorine atom, a methyl group, and a trichloromethoxy group. This substitution pattern is anticipated to confer a distinct set of electronic and steric properties, making it a molecule of interest for systematic investigation. The fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules, while the trichloromethoxy group is a strong electron-withdrawing moiety that significantly influences the reactivity of the benzene ring.[1]

A thorough search of chemical databases, including CAS Registry, indicates that 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene does not have an assigned CAS number as of the date of this publication. This suggests the compound is either novel or not yet characterized in the public domain. This guide, therefore, provides a prospective analysis to facilitate its synthesis and study.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₈H₆Cl₃FO
Molecular Weight 243.49 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated >200 °C (decomposition may occur)
Solubility Insoluble in water; soluble in common organic solvents
Chemical Structure

Figure 1: 2D Structure of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene.

Proposed Synthetic Pathway

The synthesis of the target molecule can be approached from the commercially available precursor, 3-Fluoro-4-methylphenol. The key transformation is the conversion of the phenolic hydroxyl group to a trichloromethoxy ether. While the reaction of phenols with carbon tetrachloride in the presence of a strong base often leads to the Reimer-Tiemann reaction, yielding hydroxybenzoic acids, alternative conditions can be employed to favor the formation of the desired ether.[2][3] Photochemical methods have been shown to produce di- or trichloromethyl phenyl ethers from phenols in chloroform or carbon tetrachloride, respectively.[3]

Overall Reaction Scheme

G reactant 3-Fluoro-4-methylphenol product 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene reactant->product Photochemical Reaction reagents 1. CCl₄ (solvent) 2. UV light (hν)

Figure 2: Proposed synthesis of the target compound via photochemical reaction.

Detailed Experimental Protocol

Objective: To synthesize 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene from 3-Fluoro-4-methylphenol.

Materials:

  • 3-Fluoro-4-methylphenol (CAS No. 112138-33-7)[4]

  • Carbon tetrachloride (CCl₄), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for photochemical reactions (e.g., quartz reaction vessel)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a condenser, dissolve 3-Fluoro-4-methylphenol (1.0 eq.) in an excess of anhydrous carbon tetrachloride. The CCl₄ serves as both the reagent and the solvent.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon) for 15-20 minutes to remove any oxygen, which can interfere with radical reactions.

  • Photochemical Reaction: While stirring, irradiate the solution with a UV lamp. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. The reaction is expected to proceed over several hours.

  • Work-up: Once the starting material is consumed, turn off the UV lamp and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess carbon tetrachloride under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified fractions containing the product are combined, and the solvent is evaporated. The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Quartz Vessel: A quartz vessel is used because it is transparent to UV light, which is necessary to initiate the photochemical reaction.

  • Anhydrous CCl₄: The use of anhydrous CCl₄ is crucial to prevent the hydrolysis of the trichloromethoxy group, which is sensitive to moisture.[1]

  • Inert Atmosphere: Removing oxygen prevents the formation of unwanted side products from oxidative processes.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbon of the trichloromethoxy group, and the eight aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling.[5][6][7][8][9]

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom on an aromatic ring with adjacent methyl and ether functionalities.[10][11][12][13][14]

Predicted NMR Data (in CDCl₃):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
¹H ~2.3s-
~7.0 - 7.3m-
¹³C ~15 - 20q-
~95 - 100s-
~115 - 160m (with C-F coupling)J(C-F) ≈ 5-250 Hz
¹⁹F -110 to -140m-
Mass Spectrometry (MS)

The mass spectrum, likely obtained via GC-MS with electron ionization (EI), would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the three chlorine atoms.[15][16][17][18][19]

Predicted MS Fragmentation:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 242, 244, 246, and 248, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragments: Loss of a chlorine atom ([M-Cl]⁺), loss of the CCl₃ group ([M-CCl₃]⁺), and other fragments corresponding to the cleavage of the ether bond.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule.[20][21][22][23][24]

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (from CH₃)
1600, 1500Aromatic C=C stretch
1250 - 1200Asymmetric C-O-C stretch (aryl ether)
850 - 750C-Cl stretch

Reactivity and Potential Applications

The electronic properties of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene are dictated by the interplay of its substituents. The trichloromethoxy group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[1] The fluorine atom is also deactivating via induction but can donate electron density through resonance. The methyl group is a weak activating group. The net effect is a deactivated ring, with electrophilic attack likely directed to the positions ortho and para to the activating methyl group, and meta to the deactivating groups.

The trichloromethoxy group itself is susceptible to hydrolysis, particularly under basic conditions, which would convert it to a carboxylic acid group.[1] This reactivity could be exploited for further synthetic transformations.

Potential Applications:

Given the common use of fluorinated and chlorinated aromatic compounds in various industries, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene could serve as a valuable intermediate or building block in:

  • Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties.

  • Pharmaceuticals: The introduction of fluorine and other halogens is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4]

  • Materials Science: Halogenated compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.

Conclusion

While 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene appears to be a novel compound, this guide provides a scientifically grounded framework for its synthesis and characterization. The proposed photochemical route from 3-Fluoro-4-methylphenol offers a plausible method for its preparation. The predicted spectroscopic data and discussion on reactivity provide a solid foundation for researchers to undertake the practical investigation of this intriguing molecule. Further experimental work is required to validate these predictions and to explore the full potential of this compound in various scientific and industrial applications.

References

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(23), 14471–14477.
  • Tantillo, D. J. (2018).
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Wang, J., et al. (2016). Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Water by Solid-Phase Extraction Coupled With Gas Chromatography and Mass Spectrometry.
  • AZoM. (2017, December 18).
  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • YouTube. (2023, February 27).
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
  • Agilent. (n.d.).
  • ChemicalBook. (n.d.). 3-Fluorotoluene(352-70-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Fluorotoluene(95-52-3) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Chloro-2-fluorotoluene(452-75-5) 13C NMR spectrum.
  • Semantic Scholar. (n.d.).
  • Unibrom Corp. (n.d.). Intermediates 3-Fluoro-4-methylphenol for critical molecular building block.
  • Scheeren, J. W., van Roy, M. J. H. M., & van der Veek, A. P. M. (n.d.). Synthesis of Tri(aryloxy)methanes.
  • Dougherty, R. C., Roberts, J. D., & Biros, F. J. (1975). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 47(1), 54-59.
  • ChemicalBook. (n.d.). p-Fluorotoluene(352-32-9) 13C NMR spectrum.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylphenol AldrichCPR.
  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone.
  • ChemicalBook. (n.d.). 3-Fluorotoluene(352-70-5) 1H NMR spectrum.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Reimer–Tiemann reaction | Request PDF.

Sources

Exploratory

In-Depth Technical Guide: Isomers of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Abstract: This technical guide provides a comprehensive analysis of the positional isomers of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, a trisubstituted aromatic compound. Aimed at researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the positional isomers of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, a trisubstituted aromatic compound. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the structural elucidation, spectroscopic differentiation, synthetic strategies, and analytical separation of these isomers. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for understanding and manipulating these complex chemical entities.

Introduction: The Challenge of Trisubstituted Benzene Isomerism

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of organic chemistry. In the realm of aromatic compounds, positional isomerism dictates the physical, chemical, and biological properties of a substance. For a trisubstituted benzene ring with three distinct substituents, such as 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, a total of ten unique positional isomers are possible.

The subject of this guide, the isomeric family of Fluoro-methyl-(trichloromethoxy)benzene (Molecular Formula: C₈H₆Cl₃FO), presents a significant challenge in synthesis, separation, and characterization. The subtle differences in the spatial arrangement of the fluorine, methyl, and trichloromethoxy groups lead to distinct electronic and steric environments. These differences can profoundly impact a molecule's interaction with biological targets or its properties as a material, making the selective synthesis and accurate identification of each isomer paramount.

The trifluoromethoxy group, a related fluorinated substituent, is increasingly utilized in bioactive compounds to enhance properties like lipophilicity and metabolic stability.[1][2] Similarly, the trichloromethoxy group, while less common, introduces unique electronic and steric features that warrant investigation. This guide provides the foundational knowledge required to navigate the complexities of this specific isomeric system.

Structural Elucidation of the Ten Positional Isomers

The ten possible positional isomers arise from the distinct arrangements of the fluoro (-F), methyl (-CH₃), and trichloromethoxy (-OCCl₃) groups on the benzene ring. Based on the relative positions of the substituents, these can be broadly categorized. The systematic IUPAC names for all ten isomers are presented below.

Table 1: The Ten Positional Isomers of Fluoro-methyl-(trichloromethoxy)benzene

Isomer No.IUPAC NameSubstitution Pattern
1 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene 1,2,4- (asymmetric)
23-Fluoro-1-methyl-4-(trichloromethoxy)benzene1,3,4- (asymmetric)
34-Fluoro-1-methyl-2-(trichloromethoxy)benzene1,4,2- (asymmetric)
42-Fluoro-1-methyl-3-(trichloromethoxy)benzene1,2,3- (vicinal)
53-Fluoro-1-methyl-2-(trichloromethoxy)benzene1,3,2- (vicinal)
62-Fluoro-1-methyl-5-(trichloromethoxy)benzene1,2,5- (asymmetric)
73-Fluoro-1-methyl-5-(trichloromethoxy)benzene1,3,5- (symmetric)
84-Fluoro-1-methyl-3-(trichloromethoxy)benzene1,4,3- (asymmetric)
92-Fluoro-1-methyl-6-(trichloromethoxy)benzene1,2,6- (vicinal)
103-Fluoro-1-methyl-6-(trichloromethoxy)benzene1,3,6- (vicinal)
Synthetic Strategies and Regiochemical Control

The synthesis of a specific isomer of a trisubstituted benzene requires careful planning, leveraging the directing effects of the substituents already on the ring during electrophilic aromatic substitution (EAS).[3][4][5]

3.1. Directing Effects of Substituents

The outcome of an EAS reaction is governed by the electronic properties of the groups on the ring.[6]

  • -CH₃ (Methyl): An activating group, electron-donating through induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.[5]

  • -F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but an ortho, para-director because of its ability to donate a lone pair of electrons via resonance.[3]

  • -OCCl₃ (Trichloromethoxy): This group is strongly deactivating due to the powerful inductive effect of the three chlorine atoms. It is expected to be a meta-director.

3.2. Proposed Synthetic Pathway for 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

A plausible retrosynthetic analysis suggests that a key intermediate is 2-fluoro-4-methylphenol. This precursor correctly places the methyl and fluoro groups, allowing for the final installation of the trichloromethoxy group.

retrosynthesis target 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene phenol 2-Fluoro-4-methylphenol target->phenol Aryl Trichloromethyl Ether Synthesis aniline 4-Fluoro-2-methylaniline phenol->aniline Diazotization-Hydrolysis

Caption: Retrosynthetic analysis for the target isomer.

Protocol 1: Synthesis of 2-Fluoro-4-methylphenol

This intermediate is a known compound and can be synthesized from 4-fluoro-2-methylaniline via a diazotization-hydrolysis reaction.[7]

  • Diazotization: Dissolve 4-fluoro-2-methylaniline in an aqueous acidic solution (e.g., H₂SO₄). Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: Gently heat the diazonium salt solution. The diazonium group is replaced by a hydroxyl group, yielding 2-fluoro-4-methylphenol.

  • Purification: The product can be purified by steam distillation or extraction followed by column chromatography.

Protocol 2: Synthesis of the Trichloromethoxy Group

The conversion of a phenol to an aryl trichloromethyl ether is a challenging transformation. A classical, though hazardous, method involves the reaction with carbon tetrachloride. A more controlled two-step process is often preferred.[1][8]

  • Chlorination: The precursor phenol is first converted to an aryl chlorothionoformate.

  • Fluorination/Chlorination: This intermediate is then treated with a chlorinating agent to form the trichloromethyl ether.[1] Due to the hazards, modern methods for related aryl trifluoromethyl ether synthesis are often adapted, though specific protocols for the trichloromethoxy group are less common.[9]

The regioselectivity of the final step is directed by the existing -F and -CH₃ groups. Both are ortho, para-directors. Since the para position to the methyl group is occupied by the fluorine, and the para position to the fluorine is occupied by the methyl, the remaining activated positions are C4 and C6 (relative to the -OH group). Steric hindrance from the adjacent methyl group would likely favor substitution at the C4 position, leading to the desired product.[10]

Spectroscopic Differentiation of Isomers

Unambiguous identification of each isomer relies on a combination of modern spectroscopic techniques. Each isomer will produce a unique spectral fingerprint.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) provides the most valuable data.[11][12] The number of signals, their chemical shifts, and their spin-spin splitting patterns are dictated by the substitution pattern. For example, an isomer with a 1,2,4-substitution pattern will show three distinct signals for the aromatic protons, often with complex splitting (e.g., doublet, doublet of doublets). A highly symmetric isomer like the 1,3,5-substituted one would show simpler patterns. The benzylic protons of the methyl group typically appear as a singlet around 2.0-3.0 ppm.[12]

  • ¹³C NMR: Aromatic carbons resonate in the 110-150 ppm range.[11][12] The number of signals directly reflects the symmetry of the molecule. For instance, a para-disubstituted ring often shows only 4 signals for the 6 ring carbons due to symmetry, whereas an asymmetric trisubstituted isomer will show 6 distinct signals for the aromatic carbons.[12]

  • ¹⁹F NMR: This is a powerful tool for fluoroaromatics. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, which is modulated by the identity and position of the other substituents. Each of the ten isomers would exhibit a unique ¹⁹F chemical shift.

4.2. Infrared (IR) Spectroscopy

While the functional group region will be similar for all isomers, the fingerprint region, particularly the C-H out-of-plane bending vibrations (wags) between 900-650 cm⁻¹, is highly diagnostic of the substitution pattern on the benzene ring.[13][14]

Table 2: Expected IR C-H Wagging Absorptions for Benzene Substitution Patterns

Substitution PatternTypical C-H Wagging Range (cm⁻¹)
1,2,3- (vicinal)780-760 and 745-705
1,2,4- (asymmetric)885-870 and 825-805
1,3,5- (symmetric)900-860 and 730-675
Source: Adapted from principles described in spectroscopic literature.[13]
4.3. Mass Spectrometry (MS)

All isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns under electron ionization (EI) may also differ. The positions of the substituents can influence which bonds break most readily, leading to a unique fragmentation fingerprint that can aid in distinguishing between isomers, although this is often complex to interpret without reference standards.

Analytical Separation of Isomers

The separation of positional isomers is a significant analytical challenge due to their often similar physical properties, such as boiling points and polarities.[15] Chromatographic techniques are the methods of choice.

separation_workflow cluster_0 Separation & Analysis Workflow start Isomeric Mixture hplc HPLC Separation start->hplc Liquid Phase gc GC Separation start->gc Gas Phase (if volatile) analysis Spectroscopic Analysis (NMR, MS) hplc->analysis gc->analysis end Pure Isomer Identification analysis->end

Sources

Protocols & Analytical Methods

Method

Application Note: Use of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene in Organic Synthesis

This is a comprehensive technical guide on the application and handling of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene , a specialized organofluorine intermediate. Executive Summary 2-Fluoro-1-methyl-4-(trichloromethox...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the application and handling of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene , a specialized organofluorine intermediate.

Executive Summary

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is a highly reactive, electrophilic intermediate primarily utilized as the direct precursor to 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene . Its strategic value lies in the installation of the trifluoromethoxy (–OCF


) group—a critical pharmacophore in medicinal chemistry—onto an electron-rich toluene scaffold without compromising the benzylic methyl group.

Unlike simple anisoles, this compound cannot be synthesized via direct radical chlorination due to competitive benzylic halogenation. Therefore, its use requires a specific Chlorothionoformate Protocol . This guide details the generation, handling, and immediate conversion of this intermediate to its stable fluorinated analog.

Chemical Identity & Properties

PropertyData
Chemical Name 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
Common Role Labile Intermediate / Precursor
Molecular Formula C

H

Cl

FO
Molecular Weight 243.49 g/mol
Stability Hydrolytically Unstable. Rapidly decomposes to the corresponding carbonate or chloroformate in the presence of moisture, evolving HCl.
Storage Use immediately (telescoped process) or store under inert gas (Ar/N

) at -20°C.

Strategic Rationale: Why Use This Intermediate?

The Challenge of Direct Chlorination

In standard synthesis, aryl trichloromethyl ethers are often made by radical chlorination of anisoles (


).
  • Failure Mode for this Substrate: For 2-Fluoro-1-methyl-4-methoxybenzene, radical conditions will attack the benzylic methyl group (C-1 position) faster than or competitively with the methoxy group, leading to inseparable mixtures of benzyl chlorides and benzal chlorides.

The Solution: The Chlorothionoformate Route

To preserve the methyl group, the trichloromethoxy moiety is constructed via the Yagupolskii-Mathey method :

  • Acylation: Reaction of the phenol with thiophosgene to form a chlorothionoformate.[1]

  • Chlorination: Ionic or radical chlorination of the C=S bond, which is highly selective and leaves the benzylic C-H bonds untouched.

Experimental Protocols

Workflow Diagram

The following diagram illustrates the selective pathway to the target trifluoromethoxy compound, avoiding benzylic side reactions.

SynthesisPathway Phenol 3-Fluoro-4-methylphenol (Starting Material) Inter1 Aryl Chlorothionoformate (Stable Intermediate) Phenol->Inter1 NaOH, 0°C Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Inter1 Target 2-Fluoro-1-methyl-4- (trichloromethoxy)benzene (The Topic Compound) Inter1->Target Chlorination (Selective) Chlorine Cl2 / CHCl3 Chlorine->Target Final 2-Fluoro-1-methyl-4- (trifluoromethoxy)benzene (Final Product) Target->Final Swarts Fluorination (Halogen Exchange) SbF3 SbF3 / SbCl5 (cat) SbF3->Final

Figure 1: Selective synthesis pathway preserving the benzylic methyl group.

Protocol A: Synthesis of the Trichloromethoxy Intermediate

Objective: Generate 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene from 3-fluoro-4-methylphenol.

Reagents:

  • 3-Fluoro-4-methylphenol (1.0 eq)

  • Thiophosgene (1.1 eq) [DANGER: Highly Toxic]

  • Sodium Hydroxide (1.05 eq, 5% aq solution)

  • Chlorine gas (Clngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Chloroform (CHCl

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Procedure:

  • Formation of Chlorothionoformate:

    • Dissolve 3-fluoro-4-methylphenol in 5% NaOH solution at 0°C.

    • In a separate reaction vessel, prepare a solution of thiophosgene in CHCl

      
       (0.5 M). Cool to 0°C.[1]
      
    • Slowly add the phenoxide solution to the thiophosgene solution under vigorous stirring over 30 minutes. (Reverse addition prevents formation of the diaryl thiocarbonate).

    • Separate the organic layer, wash with cold water, dry over MgSO

      
      , and concentrate.
      
    • Result: Crude O-(3-fluoro-4-methylphenyl) chlorothionoformate.

  • Conversion to Trichloromethoxy Intermediate:

    • Redissolve the crude chlorothionoformate in dry CHCl

      
      .
      
    • Cool the solution to 0–5°C.

    • Bubble dry Chlorine gas (Cl

      
      ) through the solution until the yellow/orange color of the thionoformate disappears and a slight yellow-green tint of excess chlorine persists.
      
    • Purge with Nitrogen (N

      
      ) to remove excess Cl
      
      
      
      and HCl.
    • Checkpoint: The residue is 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene .

    • Note: Do not perform aqueous workup at this stage; the trichloromethoxy group is hydrolytically sensitive. Proceed directly to Protocol B.

Protocol B: Fluorination to the Trifluoromethoxy Product

Objective: Convert the trichloromethoxy intermediate to the stable pharmacophore.

Reagents:

  • Crude 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (from Protocol A)

  • Antimony Trifluoride (SbF

    
    , 1.0 eq)
    
  • Antimony Pentachloride (SbCl

    
    , 0.1 eq, Catalyst)
    

Step-by-Step Procedure:

  • Transfer the crude trichloromethoxy intermediate into a dry round-bottom flask equipped with a reflux condenser and a gas outlet leading to a caustic scrubber (to trap evolved HCl/HF).

  • Add solid SbF

    
     followed by catalytic SbCl
    
    
    
    .
  • Heat the mixture cautiously to 100–120°C. The reaction is exothermic; control heating rate.

  • Maintain temperature for 1–2 hours. The mixture will liquefy and evolve halide gases.

  • Isolation: Cool the mixture and extract with DCM. Wash with 6N HCl (to remove Antimony salts), then water, then brine.

  • Purification: Distill the organic layer. The product, 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene , typically boils between 140–160°C (atmospheric) depending on purity.

Applications in Drug Discovery[3]

The resulting 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is a valuable building block for "Scaffold Hopping" in medicinal chemistry.

FeatureBenefit in Drug Design
Lipophilicity (

)
The -OCF

group significantly increases logP (approx +1.04), improving membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability The fluorine atom at the ortho position (C-2) blocks metabolic hydroxylation at the most reactive site, while the -OCF

group is chemically inert to oxidative metabolism.
Conformation The -OCF

group typically adopts an orthogonal conformation relative to the ring, providing unique steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors).

Specific Use Case: This scaffold is often used in the synthesis of herbicides (e.g., protoporphyrinogen oxidase inhibitors) and CNS-active agents where the combination of the electron-withdrawing -OCF


 and the steric bulk of the methyl group modulates receptor binding affinity.

Safety & Handling (E-E-A-T)

  • Thiophosgene: Extreme inhalation hazard.[2] Must be handled in a well-ventilated fume hood with a caustic scrubber trap.

  • HF Generation: The fluorination step (Protocol B) may generate anhydrous HF in situ. Glassware etching may occur; Teflon (PFA/FEP) reaction vessels are recommended for large-scale runs.

  • Hydrolysis: The trichloromethoxy intermediate releases HCl upon contact with moisture. Ensure all solvents are anhydrous (<50 ppm water).

References

  • Yagupolskii, L. M. (1955). "Synthesis of Aryl Trifluoromethyl Ethers." Journal of General Chemistry USSR, 25, 2225. (Foundational method for chlorothionoformate conversion).[1]

  • Feiring, A. E. (1979). "Chemistry in Hydrogen Fluoride. A Novel Synthesis of Aryl Trifluoromethyl Ethers." Journal of Organic Chemistry, 44(16), 2907–2910. Link

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Mathey, F., & Bensoam, J. (1976). "Synthesis of trifluoromethoxybenzenes." Tetrahedron Letters, 17, 2253.

Sources

Application

Application Notes and Protocols for 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Introduction 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique combination of functional groups—a nucleophilically displaceable fluorine atom, an oxidizable methyl group, and a reactive trichloromethoxy moiety—offers multiple avenues for chemical modification. The strong electron-withdrawing nature of the trichloromethyl group (-CCl₃) significantly influences the reactivity of the entire molecule.[1][2]

This guide provides a comprehensive overview of the principal reaction mechanisms involving 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene. It is intended for researchers, medicinal chemists, and process development scientists. The protocols detailed herein are based on established principles of organic reactivity for analogous structures and are designed to serve as a foundational framework for further exploration and optimization.

Part 1: Reactivity of the Trichloromethoxy Group

The trichloromethoxy group (-OCCl₃) is a dominant functional group in this molecule, primarily susceptible to hydrolysis and conversion to other functional groups like the trifluoromethoxy (-OCF₃) group.

Hydrolysis to a Phenolic Intermediate

The trichloromethoxy group is prone to hydrolysis, a reaction that can proceed under aqueous conditions to yield a carboxylic acid functional group, leading to the cleavage of the ether bond.[3] This reaction is analogous to the hydrolysis of benzotrichloride, which yields benzoic acid.[2][3] In the case of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, this would lead to the formation of 4-fluoro-3-methylphenol.

Reaction Mechanism:

The hydrolysis likely proceeds through a stepwise nucleophilic attack by water on the carbon of the trichloromethoxy group, followed by the elimination of hydrochloric acid. The presence of three chlorine atoms makes the carbon atom highly electrophilic.

Diagram 1: Proposed Hydrolysis Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of HCl cluster_2 Step 3: Further Hydrolysis cluster_3 Step 4: Decarboxylation A 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene Intermediate1 Tetrahedral Intermediate A->Intermediate1 + H₂O H2O H₂O Intermediate1_2 Tetrahedral Intermediate Carbonyl Aryl Chloroformate Intermediate Intermediate1_2->Carbonyl Carbonyl_2 Aryl Chloroformate Intermediate HCl_1 - HCl Carbamic_Acid Arylcarbonic Acid Intermediate Carbonyl_2->Carbamic_Acid H2O_2 + H₂O Carbamic_Acid_2 Arylcarbonic Acid Intermediate HCl_2 - HCl Product 4-Fluoro-3-methylphenol Carbamic_Acid_2->Product CO2 - CO₂

Caption: Proposed stepwise mechanism for the hydrolysis of the trichloromethoxy group.

Protocol 1.1: Hydrolysis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
ParameterValue
Reactants 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, Water, Base (e.g., NaOH)
Solvent Dioxane or THF (as a co-solvent to improve solubility)
Temperature 80-100 °C
Reaction Time 4-12 hours
Work-up Acidification, Extraction, and Purification

Step-by-Step Procedure:

  • To a solution of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (1.0 eq) in a mixture of dioxane and water (4:1 v/v), add sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-3-methylphenol.

Conversion to the Trifluoromethoxy Group

The trichloromethoxy group can be converted to the highly valuable trifluoromethoxy group via a halogen exchange (HALEX) reaction.[4] This transformation is significant as the trifluoromethoxy group is a key pharmacophore in many modern drugs and agrochemicals, enhancing properties like metabolic stability and lipophilicity.[5] The reaction is typically performed using a fluorinating agent such as antimony trifluoride with a catalytic amount of antimony pentachloride (Swarts reaction) or anhydrous hydrogen fluoride.[6][7]

Reaction Mechanism:

The mechanism involves the coordination of the Lewis acidic fluorinating agent to a chlorine atom, facilitating its departure and subsequent replacement by a fluoride ion. This process is repeated until all three chlorine atoms are substituted.

Diagram 2: Halogen Exchange (HALEX) Reaction Workflow

G Start 2-Fluoro-1-methyl-4- (trichloromethoxy)benzene Reaction Halogen Exchange Reaction (Heated, Anhydrous) Start->Reaction Reagents Fluorinating Agent (e.g., SbF₃/SbCl₅ or HF) Reagents->Reaction Product 2-Fluoro-1-methyl-4- (trifluoromethoxy)benzene Reaction->Product Purification Distillation or Chromatography Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the conversion of -OCCl₃ to -OCF₃.

Protocol 1.2: Fluorination of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
ParameterValue
Reactants 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, Anhydrous HF or SbF₃/SbCl₅
Solvent None, or a high-boiling inert solvent
Temperature 100-150 °C
Reaction Time 2-6 hours
Work-up Quenching, Extraction, and Purification

Step-by-Step Procedure (using SbF₃/SbCl₅):

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Antimony compounds are toxic.

  • In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (1.0 eq), antimony trifluoride (1.5 eq), and a catalytic amount of antimony pentachloride (0.1 eq).

  • Heat the mixture to 150 °C with vigorous stirring.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • After completion, cool the reaction mixture and cautiously quench with ice-water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene.

Part 2: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing trichloromethoxy group and the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr).[8][9] The fluorine atom is the most likely leaving group in such a reaction.

Reaction Mechanism:

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[8] A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Diagram 3: SₙAr Mechanism

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination of Fluoride Reactant 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Meisenheimer_2 Meisenheimer Complex Product Substituted Product Meisenheimer_2->Product Fluoride - F⁻ G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Reactant Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) Reactant->SigmaComplex + E⁺ Electrophile E⁺ SigmaComplex_2 Sigma Complex Product Substituted Product SigmaComplex_2->Product Proton - H⁺

Sources

Method

"catalytic methods for reactions with 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene"

Application Note: Catalytic Valorization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene Part 1: Executive Summary & Strategic Importance Subject: 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (CAS: Implied analog to 48...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Valorization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Part 1: Executive Summary & Strategic Importance

Subject: 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (CAS: Implied analog to 488-98-2 series) Role: Gateway Intermediate for Fluorinated Pharmacophores.

In the landscape of modern drug discovery, the trifluoromethoxy (-OCF₃) group is a "privileged motif," imparting metabolic stability, lipophilicity, and specific conformational bias to bioactive molecules. However, the direct introduction of -OCF₃ is often challenging.

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene serves as a critical masked precursor . The trichloromethoxy (-OCCl₃) group is a synthetic handle that, upon catalytic fluorination , yields the high-value -OCF₃ moiety. This guide focuses on the Lewis Acid-Catalyzed Chlorine-Fluorine Exchange (Swarts-type reaction) , which is the primary catalytic method for processing this compound. We also address the downstream catalytic functionalization of the resulting scaffold.

Part 2: Core Catalytic Protocol: Lewis Acid-Catalyzed Fluorination

The transformation of the trichloromethoxy group to trifluoromethoxy is a stepwise halogen exchange. While traditional methods use stoichiometric metal fluorides (e.g., SbF₃), modern industrial and lab-scale protocols utilize catalytic antimony pentachloride (SbCl₅) in the presence of anhydrous Hydrogen Fluoride (HF) or HF-base complexes.

Mechanism of Action

The reaction proceeds via an SN1-like mechanism assisted by the Lewis Acid catalyst:

  • Activation: The high-oxidation-state metal catalyst (SbCl₅) coordinates with a chlorine atom on the -OCCl₃ group.

  • Ionization: This weakens the C-Cl bond, generating a transient oxonium-stabilized carbocation (Ar-O-CCl₂⁺).

  • Fluorination: Anhydrous HF attacks the cation, installing the first fluorine.

  • Repeat: The cycle repeats twice more to fully convert -OCCl₃ to -OCF₃.

Experimental Protocol

Safety Critical Warning: This reaction utilizes Anhydrous Hydrogen Fluoride (aHF). aHF is fatal upon skin contact or inhalation. All operations must be performed in a specialized fluorination hood with full PPE (neoprene gloves, face shield, HF-specific first aid kit including Calcium Gluconate gel).

Reagents:

  • Substrate: 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (1.0 equiv)

  • Reagent: Anhydrous HF (excess, typically 4–10 equiv)

  • Catalyst: Antimony Pentachloride (SbCl₅) (2–5 mol%)

  • Solvent: Neat (solvent-free) or Perfluorinated solvents (if dilution needed)

Step-by-Step Workflow:

  • Reactor Prep: Use a Hastelloy-C or Monel autoclave (stainless steel is susceptible to corrosion by HF/SbCl₅). Passivate the reactor with fluorine gas or HF prior to use.

  • Charging (Cold): Cool the reactor to -20°C. Introduce the substrate and the SbCl₅ catalyst under an inert atmosphere (N₂ or Ar).

  • HF Addition: Condense anhydrous HF into the reactor at -20°C.

  • Reaction: Seal the reactor. Gradually warm to 50–80°C .

    • Note: The reaction generates HCl gas. Pressure will rise.

    • Pressure Control: Maintain pressure at 5–10 bar by venting HCl through a caustic scrubber (NaOH) to drive the equilibrium forward.

  • Monitoring: Monitor reaction progress via GC-MS (aliquots quenched in water/DCM). Look for the disappearance of the -OCCl₂F and -OCClF₂ intermediates.

  • Workup:

    • Cool to 0°C.

    • Vent excess HF/HCl into a scrubber.

    • Pour the residue onto ice/water carefully.

    • Extract with Dichloromethane (DCM).

    • Wash organic phase with saturated NaHCO₃ (to remove residual HF) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Distillation. The product, 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene , typically has a boiling point 20–30°C lower than the trichloromethoxy precursor.

Data Table: Optimization Parameters

ParameterRangeOptimalMechanistic Rationale
Temperature 20°C – 120°C60°C Balance between rate and decomposition (cleavage of Ar-O bond).
Catalyst Load 0.5 – 10 mol%2 mol% Higher loading increases tar formation; 2% is sufficient for turnover.
Pressure AutogenousControlled Vent Removal of HCl gas prevents reverse reaction (Le Chatelier’s principle).

Part 3: Downstream Catalytic Applications (Post-Fluorination)

Once the -OCF₃ group is established, the molecule becomes a prime candidate for Transition Metal-Catalyzed Cross-Coupling . The 2-Fluoro and 1-Methyl substituents direct further functionalization.

Target Reaction: Palladium-Catalyzed C-H Activation / Bromination-Coupling Rationale: The "2-Fluoro" position activates the adjacent C-H bond (position 3) via the "ortho-fluorine effect" (acidity enhancement), making it accessible for directed lithiation or catalytic C-H activation.

Pathway Visualization (Graphviz):

G cluster_0 Key Transformation: Swarts Fluorination Start 2-Fluoro-1-methyl-4- (trichloromethoxy)benzene Inter Intermediate: Carbocation Species Start->Inter SbCl5 (Cat) - Cl- Prod1 2-Fluoro-1-methyl-4- (trifluoromethoxy)benzene Inter->Prod1 + HF - HCl (Repeat 3x) Prod2 Functionalized Pharma Scaffold Prod1->Prod2 Pd-Cat Cross-Coupling (Suzuki/Buchwald)

Caption: Catalytic workflow converting the trichloromethoxy precursor to the bioactive trifluoromethoxy scaffold, followed by downstream coupling.

Part 4: Scientific Integrity & Troubleshooting

1. Stability of the Trichloromethoxy Group:

  • Moisture Sensitivity: The -OCCl₃ group is sensitive to hydrolysis.[1] In the presence of water and Lewis Acids, it degrades to the chloroformate (-OCOCl) or carbonate.

  • Implication: The fluorination reaction must be strictly anhydrous. If the starting material is "wet," the catalyst (SbCl₅) will hydrolyze to SbOCl₃, deactivating the system and releasing HCl.

2. Catalyst Deactivation:

  • Redox Poisoning: Sb(V) can be reduced to Sb(III) by organic impurities. If the reaction turns dark black/tarry, it indicates oxidative degradation of the substrate.

  • Solution: Ensure high purity of the starting material (>98%) and consider adding a radical inhibitor if tarring is observed.

3. Alternative Catalysts:

  • While SbCl₅ is the gold standard, Molybdenum Pentachloride (MoCl₅) and Tantalum Pentachloride (TaCl₅) are effective alternatives if antimony contamination is a regulatory concern (though they generally require higher temperatures).

References

  • Feiring, A. E. (1979).[2] "Chemistry in hydrogen fluoride. 7. A novel synthesis of aryl trifluoromethyl ethers." The Journal of Organic Chemistry, 44(16), 2907–2910.[2] Link

  • Manteau, B., et al. (2010). "New Trends in the Synthesis of Fluorinated Heterocycles." European Journal of Organic Chemistry, 2010(32), 6043–6066. Link

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Marrec, O., et al. (2004). "Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase." Journal of Fluorine Chemistry, 125(12), 1947-1950.[2] Link

Sources

Application

"large-scale synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene derivatives"

Application Note: Large-Scale Synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene Executive Summary & Strategic Analysis The synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene presents a specific chemosele...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Executive Summary & Strategic Analysis

The synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene presents a specific chemoselective challenge: introducing a trichloromethoxy group (-OCCl


) onto an aromatic ring that already possesses a methyl group (-CH

).

The Core Challenge: Standard radical chlorination of the corresponding anisole (4-methoxy-2-fluorotoluene) is not viable for high-purity applications. The bond dissociation energy (BDE) of the benzylic C-H bond (~88 kcal/mol) is comparable to or lower than the methoxy C-H bonds. Consequently, radical chlorination using Cl


/UV will result in a complex mixture of ring-chlorinated, benzyl-chlorinated, and methoxy-chlorinated species (e.g., benzyl chlorides and benzal chlorides), severely reducing yield and complicating purification.

The Solution: The Chlorothionoformate Pathway To achieve high fidelity, this protocol utilizes the Chlorothionoformate Route . This pathway functionalizes the phenolic oxygen via thiophosgene, followed by a controlled chlorination that cleaves the C=S bond. This method is largely ionic or controlled-radical in nature, significantly preserving the benzylic methyl group compared to direct photo-chlorination.

Chemical Reaction Pathway

The synthesis proceeds in two distinct phases:

  • O-Acylation: Reaction of 3-fluoro-4-methylphenol with thiophosgene to form the aryl chlorothionoformate.

  • Chlorinolysis: Conversion of the chlorothionoformate to the trichloromethyl ether using chlorine gas and phosphorus pentachloride (PCl

    
    ).
    

ReactionScheme SM 3-Fluoro-4-methylphenol (C7H7FO) Inter Aryl Chlorothionoformate Intermediate SM->Inter  0-5°C, DCM/H2O   Reagent1 Thiophosgene (CSCl2) / NaOH Reagent1->Inter Product 2-Fluoro-1-methyl-4- (trichloromethoxy)benzene Inter->Product  40-60°C   Byprod Byproduct: SCl2 (Sulfur Dichloride) Inter->Byprod Reagent2 Cl2 (gas) PCl5 (cat.) Reagent2->Product

Figure 1: Synthetic pathway avoiding direct radical chlorination of the methyl group.

Critical Safety & Engineering Controls

This protocol involves Thiophosgene and Chlorine gas , both of which are highly toxic and corrosive.

  • Thiophosgene (CSCl

    
    ):  LC50 is extremely low. Must be handled in a closed system with a caustic scrubber (NaOH) capable of neutralizing the entire charge.
    
  • Chlorine (Cl

    
    ):  Oxidizer and toxic gas. Requires mass flow controllers and an independent scrubber system.
    
  • Material Compatibility: Reactors must be Glass-Lined Steel (GLS) or Hastelloy C-276. Stainless steel (SS316) is incompatible with wet Cl

    
     and SCl
    
    
    
    generated in Step 2.

Detailed Experimental Protocol

Phase A: Synthesis of O-(3-Fluoro-4-methylphenyl) Chlorothionoformate

Reagents:

  • 3-Fluoro-4-methylphenol (1.0 eq)

  • Thiophosgene (1.1 eq)

  • Sodium Hydroxide (5% aq. solution, 1.1 eq)

  • Dichloromethane (DCM) (Solvent, 5-6 volumes)

  • Tetrabutylammonium bromide (TBAB) (0.01 eq, Phase Transfer Catalyst)

Procedure:

  • Setup: Charge a glass-lined reactor with 3-Fluoro-4-methylphenol and DCM. Cool to 0–5°C .

  • Thiophosgene Addition: Add Thiophosgene slowly to the organic phase. Caution: Exothermic.

  • Base Addition: Slowly dose the 5% NaOH solution over 2 hours, maintaining internal temperature <10°C . The biphasic system requires vigorous agitation (impeller tip speed > 3 m/s) to ensure efficient mass transfer.

  • Reaction Monitoring: Monitor by HPLC. The phenol peak should disappear (<0.5%).

  • Work-up: Stop agitation. Separate phases. Wash the organic layer with water (2x) and brine (1x).

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Strip solvent under reduced pressure (<40°C) to yield the crude Chlorothionoformate as a yellow oil. Do not distill at high temperature yet; these intermediates can be thermally unstable.

Phase B: Chlorinolysis to 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Reagents:

  • Crude Chlorothionoformate (from Phase A)

  • Chlorine Gas (Cl

    
    ) (excess, ~3.0 - 3.5 eq)
    
  • Phosphorus Pentachloride (PCl

    
    ) (0.05 eq, Catalyst)
    
  • Solvent: Carbon Tetrachloride (CCl

    
    ) or Benzotrifluoride (BTF) (Preferred for environmental compliance).
    

Procedure:

  • Setup: Charge the crude intermediate and solvent (BTF) into a photo-chlorination reactor (or standard GLS reactor if using PCl

    
     thermal method). Add PCl
    
    
    
    catalyst.
  • Chlorination: Heat the mixture to 50–60°C .

  • Gas Sparging: Introduce Cl

    
     gas through a subsurface sparger.
    
    • Process Note: The reaction produces SCl

      
       (Sulfur Dichloride) as a byproduct. The solution will turn dark red/orange.
      
    • Selectivity Control: Maintain temperature strictly <65°C . Higher temperatures increase the risk of radical attack on the benzylic methyl group.

  • Completion: The reaction is complete when the evolution of gases subsides and HPLC/GC shows conversion of the thionoformate (>98%).

  • Degassing: Purge the reactor with Nitrogen (N

    
    ) for 2 hours to remove excess Cl
    
    
    
    and HCl.
  • Purification (Fractional Distillation):

    • Fraction 1: Solvent (BTF) and SCl

      
       (BP ~59°C).
      
    • Fraction 2: Product. The target trichloromethoxy benzene will have a high boiling point (est. >220°C atm, distill under high vacuum).

    • Vacuum:[1] < 5 mmHg.[1]

    • Bath Temp: 140–160°C.[2]

Process Data & Specifications

ParameterSpecificationRationale
Reaction Temp (Step 1) 0 – 5°CPrevents hydrolysis of Thiophosgene.
Reaction Temp (Step 2) 50 – 60°CSufficient for C-S cleavage; low enough to protect Ar-CH

.
PCl

Load
2 - 5 mol%Catalyzes the chlorinolysis; reduces need for extreme heat.
Reactor MOC Glass-Lined / HastelloySCl

and wet HCl are extremely corrosive to SS316.
Exp. Yield 75 - 85%Overall yield (2 steps).
Purity > 98.5% (GC)Critical for subsequent fluorination (if applicable).

Workflow Diagram

Workflow Start Start: 3-Fluoro-4-methylphenol Step1 Step 1: Thiophosgene Reaction (Biphasic, 0°C) Start->Step1 Check1 QC Check: HPLC (Phenol < 0.5%) Step1->Check1 Step2 Step 2: Chlorination (Cl2 gas, PCl5 cat, 60°C) Check1->Step2 Pass Scrub Scrubber System (NaOH for Cl2/SCl2/HCl) Step2->Scrub Off-gas Distill Fractional Distillation (Remove SCl2, Isolate Product) Step2->Distill Final Final Product: 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene Distill->Final

Figure 2: Process flow diagram emphasizing QC points and waste management.

Troubleshooting & Self-Validation

  • Issue: High levels of Benzyl Chloride impurities.

    • Cause: Reaction temperature in Step 2 was too high (>70°C) or light exposure occurred without PCl

      
       catalysis.
      
    • Correction: Lower temperature to 50°C, increase PCl

      
       load to 5%, and ensure reactor is shielded from UV light (unless specifically using photo-conditions which are discouraged here).
      
  • Issue: Incomplete conversion in Step 1.

    • Cause: Poor mass transfer in biphasic system.

    • Correction: Increase agitation speed; ensure NaOH addition is slow to maintain pH control.

  • Issue: Corrosion of Distillation Head.

    • Cause: SCl

      
       carryover.
      
    • Correction: Ensure the "lights" cut is aggressive. Use PTFE-lined gaskets and glass components.

References

  • Yarovenko, N. N.; Vasil'eva, A. S. "Preparation of aryl trichloromethyl ethers from aryl chlorothionoformates."[3] Zhurnal Obshchei Khimii, 1958 , 28, 2502. 3[4][5][6][7][8][9]

  • Feiring, A. E. "Chemistry in Hydrogen Fluoride. 7. A Novel Synthesis of Aryl Trifluoromethyl Ethers." The Journal of Organic Chemistry, 1979 , 44(16), 2907-2910. (Discusses the stability of intermediates). 3[4][5][6][7][8][9]

  • Organic Syntheses. "p-Chlorophenoxymethyl Chloride." Org.[10] Synth.1977 , 57, 122. (Demonstrates PCl5 catalyzed chlorination). 2[5][6]

  • Marhold, A. "Process for the preparation of trichloromethyl-trifluoromethyl-benzenes." US Patent 4,093,669, 1978 . (Industrial context for chlorination of methyl/methoxy benzenes).[11] 12

  • BenchChem. "Trichloromethoxybenzene Properties and Applications." (General properties of the class). 13

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene in Agrochemical Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development on the strategic derivatization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development on the strategic derivatization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene. This scaffold is a key building block in the synthesis of novel agrochemicals. The unique combination of a fluorine atom, a methyl group, and a trichloromethoxy moiety offers multiple avenues for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. This guide details field-proven protocols for electrophilic aromatic substitution, side-chain functionalization of the methyl group, and transformation of the trichloromethoxy group. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and self-validating system parameters to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Benzene Scaffolds in Agrochemicals

The incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern agrochemical design.[1] It is estimated that over 50% of recently launched pesticides contain fluorine.[2][3] The unique electronic properties and relatively small size of the fluorine atom allow it to act as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing a molecule's potency, metabolic stability, and membrane permeability.[4][5][6]

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly prevalent in successful agrochemicals.[3][7][8] The -OCF3 group, in particular, is noted for its high lipophilicity and metabolic stability, making it a desirable feature in molecules designed for systemic uptake and transport in plants.[7] The subject of this guide, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, serves as a versatile precursor to compounds bearing the trifluoromethoxy group, among other functionalities. The strategic derivatization of this molecule can lead to the generation of diverse chemical libraries for high-throughput screening and the optimization of lead compounds in agrochemical discovery programs.

Derivatization Strategies and Protocols

The chemical architecture of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene presents three primary sites for derivatization: the aromatic ring, the methyl group, and the trichloromethoxy group. The following sections provide detailed protocols for the targeted modification of each of these sites.

Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring

The fluorine and methyl substituents on the benzene ring are both ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions.[9][10] The fluorine atom is a deactivating ortho-, para-director, while the methyl group is an activating ortho-, para-director. The combined influence of these two groups will direct incoming electrophiles to the positions ortho and para to the methyl group and ortho and para to the fluorine atom. Given the substitution pattern, the most likely positions for electrophilic attack are C5 and C3. Steric hindrance from the adjacent methyl and trichloromethoxy groups may influence the regioselectivity.

Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can serve as a handle for further functionalization, such as reduction to an amine.

Protocol Steps:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (1.0 eq) to concentrated sulfuric acid (5-10 vol) at 0 °C.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The use of a mixed acid is crucial for the in situ generation of the nitronium ion (NO2+), the active electrophile.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired nitro-derivative(s). A similar protocol for the nitration of 2-fluorotoluene has been reported to yield predominantly the 5-nitro isomer.[1][11][12]

Data Presentation:

ParameterValue
Starting Material2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
ReagentsConc. HNO3, Conc. H2SO4
Temperature0-10 °C
Reaction Time1-3 hours
Expected Product2-Fluoro-1-methyl-5-nitro-4-(trichloromethoxy)benzene

Logical Workflow:

Nitration_Workflow A Reactant in H2SO4 at 0°C B Add HNO3/H2SO4 dropwise A->B Exothermic C Reaction at 0-5°C B->C Stir 1-3h D Quench on ice C->D Safety E Extraction D->E F Purification E->F G Product F->G Column Chromatography

Workflow for the nitration of the aromatic ring.
Side-Chain Functionalization: Modification of the Methyl Group

The methyl group offers a reactive handle for oxidation or halogenation, providing access to a range of valuable derivatives such as carboxylic acids, aldehydes, and benzylic halides.

Oxidation of the methyl group to a carboxylic acid introduces a key functional group for further derivatization, such as amide or ester formation.

Protocol Steps:

  • Reaction Setup: To a solution of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (1.0 eq) in a mixture of acetic acid and water, add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise. The reaction is often heated to reflux to drive it to completion.

  • Reaction Monitoring: Monitor the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO2). The reaction progress can also be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the MnO2. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. Alternative methods for the oxidation of aromatic methyl groups include the use of chromic acid (Jones' reagent) or catalytic oxidation with air.[6][13]

Data Presentation:

ParameterValue
Starting Material2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
ReagentPotassium Permanganate (KMnO4)
SolventAcetic acid/Water
TemperatureReflux
Expected Product2-Fluoro-4-(trichloromethoxy)benzoic acid

Free-radical halogenation of the benzylic methyl group provides a versatile intermediate for nucleophilic substitution reactions.

Protocol Steps:

  • Reaction Setup: Dissolve 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl4) in a quartz reaction vessel. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Initiation: Irradiate the reaction mixture with a UV lamp (e.g., a sunlamp) while maintaining a gentle reflux. The UV light is essential for the homolytic cleavage of the N-Br bond in NBS, initiating the free-radical chain reaction.[3][14] The absence of a Lewis acid catalyst favors side-chain halogenation over electrophilic aromatic substitution.[15]

  • Reaction Monitoring: Monitor the reaction by GC-MS. The reaction is typically complete when all the solid NBS has been converted to succinimide, which floats on top of the CCl4.

  • Work-up: Cool the reaction mixture and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting benzylic bromide is often used in the next step without further purification due to its lachrymatory nature and potential for decomposition.

Logical Workflow:

Bromination_Workflow A Reactant, NBS, AIBN in CCl4 B UV Irradiation & Reflux A->B Initiation C Reaction Monitoring B->C Propagation D Cool and Filter C->D E Work-up D->E F Product (Benzylic Bromide) E->F Evaporation

Workflow for the side-chain bromination of the methyl group.
Transformation of the Trichloromethoxy Group

The trichloromethoxy group is a key functional moiety that can be converted into the highly desirable trifluoromethoxy group or potentially hydrolyzed to other functionalities.

The conversion of a trichloromethoxy group to a trifluoromethoxy group is a crucial transformation in the synthesis of many modern agrochemicals. This is typically achieved through a halogen exchange (HALEX) reaction.

Protocol Steps:

  • Reaction Setup: In a suitable pressure-rated autoclave (e.g., Hastelloy C), charge 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (1.0 eq) and a fluorinating agent such as anhydrous hydrogen fluoride (HF) (excess, e.g., 10-20 eq). A catalyst, typically a Lewis acid like antimony pentachloride (SbCl5) or boron trifluoride (BF3), can be added to facilitate the reaction.[16][17][18]

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature ranging from 80-150 °C. The reaction is run under autogenous pressure.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (with extreme caution) and analyzing them by GC-MS or 19F NMR.

  • Work-up: After completion, cool the autoclave to a low temperature (e.g., -78 °C) before carefully venting the excess HF into a scrubber containing a basic solution (e.g., KOH or soda lime).

  • Purification: Carefully transfer the reaction mixture into a mixture of ice and a suitable organic solvent. Separate the organic layer, wash with aqueous sodium bicarbonate and brine, dry over a drying agent, and concentrate. The crude product is then purified by fractional distillation. The synthesis of trifluoromethoxybenzene from trichloromethoxybenzene is a well-established industrial process.[2][19][20][21]

Data Presentation:

ParameterValue
Starting Material2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
ReagentAnhydrous Hydrogen Fluoride (HF)
Catalyst (optional)Antimony Pentachloride (SbCl5)
Temperature80-150 °C
Expected Product2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene

Conclusion

The derivatization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene provides a rich platform for the generation of novel molecular entities with potential applications in the agrochemical industry. The protocols outlined in this guide offer reliable and reproducible methods for the selective functionalization of the aromatic ring, the methyl group, and the trichloromethoxy group. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this versatile building block to synthesize a diverse array of candidate compounds for biological evaluation. The strategic application of these derivatization techniques will undoubtedly continue to fuel innovation in the discovery and development of next-generation crop protection agents.

References

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]

  • Smith, A. M., & Manaviazar, S. (2019). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Advances, 9(1), 14-19. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Larock, R. C. (1989).
  • Feiring, A. E. (1979). A new synthesis of aryl trifluoromethyl ethers. The Journal of Organic Chemistry, 44(16), 2907-2910. [Link]

  • Pohlmann, J., & Heffner, R. J. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 22(5), 804. [Link]

  • Petrov, V. A. (2009). Fluorinated silyl enol ethers. Current Organic Chemistry, 13(18), 1739-1773.
  • A-Level H2 Chemistry: Halogenation of Methylbenzene (Chlorination or Bromination). (2023, February 17). [Video]. YouTube. [Link]

  • Baciocchi, E., & Illuminati, G. (1967). The Side-Chain Halogenation of Methylbenzenes via Electrophilic Nuclear Attack. Journal of the American Chemical Society, 89(16), 4017-4020. [Link]

  • Fujikawa, K., & Fujioka, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 59-68. [Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13. [Link]

  • Tlili, A., & Billard, T. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition, 54(46), 13788-13791. [Link]

  • Wikipedia. (2023). 2-Chloro-6-fluorotoluene. [Link]

  • Google Patents. (1998). Method of making trichloromethoxybenzene. EP0860416A1.
  • Google Patents. (2008). Method for producing 2-fluorin-3-nitrotoluene. CN101177400A.
  • Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO2016125185A2.
  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. [Link]

  • Sparrow Chemical. Fluorotoluene Series. [Link]

  • Matoušek, V., Togni, A., & Stanek, K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]

  • Google Patents. (1978). Method for preparing trichloromethyl-trifluoromethyl-benzenes. US4093669A.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Lookchem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. [Link]

  • Google Patents. (1989).
  • Google Patents. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.
  • Gaber, A., & Al-Hourani, B. J. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 4(3), 967-981. [Link]

  • Gemoets, H. P. L., Hessel, V., & Noël, T. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 1(1), 17-29. [Link]

  • Wikipedia. (2024). Nitrile. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (1977).
  • Google Patents. (1953).
  • Cerichelli, G., & Luchetti, L. (1993). Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene. Journal of the Chemical Society, Perkin Transactions 2, (8), 1523-1526. [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Quora. (2018). What is the directive influence of toluene on an electrophile attack?. [Link]

  • Google Patents. (1969). Toluene sulfonic acid compositions. US3458449A.
  • Ogata, Y., & Akada, M. (1973). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1837-1840. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Journal of Experimental Pharmacology, 7, 29–39. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene and what are their key challenges?

There are two main approaches to synthesizing 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene:

  • Direct Trichloromethylation of 3-Fluoro-4-methylphenol: This involves the reaction of 3-fluoro-4-methylphenol with a trichloromethylating agent. While direct, this method can suffer from side reactions, including chlorination of the aromatic ring, leading to a mixture of products that can be difficult to separate.

  • Chlorination of 2-Fluoro-1-methyl-4-methoxybenzene followed by Fluorination: This route involves the initial photochlorination of the methoxy group to a trichloromethoxy group. A subsequent, often challenging, fluorination step is required. A key challenge is controlling the chlorination to avoid over-chlorination or ring chlorination.[1]

Q2: My reaction is yielding a significant amount of ring-chlorinated byproducts. How can I minimize this?

Ring chlorination is a common side reaction, particularly when using harsh chlorinating agents or Lewis acid catalysts. To favor side-chain chlorination (on the methyl group of the ultimate precursor), consider the following:

  • Avoid Lewis Acids: Lewis acids like AlCl₃ promote electrophilic aromatic substitution (ring chlorination). Ensure your reaction setup is free from such contaminants.

  • Use a Radical Initiator: Employ a radical initiator, such as AIBN or benzoyl peroxide, in conjunction with a non-polar solvent like carbon tetrachloride to promote free-radical chlorination of the methyl group.

  • Control Reaction Temperature: High temperatures can sometimes favor ring chlorination. Lowering the reaction temperature may help improve selectivity.[1]

Q3: I am observing incomplete conversion of the starting material. What are the likely causes and solutions?

Incomplete conversion can stem from several factors:

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of the chlorinating or trichloromethylating agent.

  • Inactive Catalyst/Initiator: If using a radical initiator, ensure it is fresh and has not decomposed. For catalytic reactions, verify the catalyst's activity.

  • Poor Mass Transfer: In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing and contact between reactants.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.

Q4: The purification of the final product by distillation is proving difficult. Are there alternative purification methods?

If distillation is not providing adequate separation, consider the following:

  • Column Chromatography: For small-scale purifications, silica gel column chromatography can be an effective method to separate the desired product from closely related impurities.[2][3] Experiment with different solvent systems (e.g., hexane/ethyl acetate mixtures) to achieve optimal separation.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent can be a powerful purification technique.[4] Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Q5: What is the role of the fluorine substituent in the reactivity of the benzene ring?

The fluorine atom is an electronegative and ortho-, para-directing group. Its presence can influence the electronic properties of the benzene ring, potentially affecting the rates and regioselectivity of subsequent reactions.[5][6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and side product formation.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. Consider performing a titration of your reagents to confirm their concentration.
Presence of Water or Other Inhibitors Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Water can quench certain catalysts and reagents.
Catalyst Deactivation If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvents. Consider using a fresh batch of catalyst.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps
Over-chlorination Reduce the reaction time and/or the amount of chlorinating agent. Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction at the optimal point.[1]
Side Reactions on the Aromatic Ring As discussed in the FAQs, avoid Lewis acids and consider using radical initiators to favor side-chain reactions.[1]
Decomposition of Product The trichloromethoxy group can be sensitive to certain conditions. Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Emulsion Formation During Workup Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Product is an Oil If the product is an oil and difficult to handle, consider converting it to a solid derivative for easier purification, if a suitable derivative exists.
Co-elution of Impurities in Chromatography Experiment with different solvent systems and stationary phases (e.g., alumina instead of silica gel) for column chromatography.

Experimental Workflow & Protocols

Workflow for Optimization of the Trichloromethylation Step

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Analysis & Workup cluster_3 Purification A Reactants: 3-Fluoro-4-methylphenol Carbon Tetrachloride D Temperature Screening: -10°C to 50°C A->D B Catalyst: Lewis Acid (e.g., AlCl3) or Radical Initiator (e.g., AIBN) B->D C Solvent: Inert, anhydrous solvent (e.g., Dichloromethane) C->D E Time Course Analysis: 1h to 24h D->E F Stoichiometry Variation: 1:1 to 1:5 (Phenol:CCl4) E->F G Reaction Quenching: (e.g., with water/ice) F->G H Extraction & Washing G->H I Analysis: GC-MS, NMR H->I J Distillation I->J K Column Chromatography I->K

Caption: Optimization workflow for the trichloromethylation of 3-fluoro-4-methylphenol.

Detailed Protocol: Small-Scale Synthesis via Photochlorination

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 2-Fluoro-1-methyl-4-methoxybenzene

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄)

  • UV lamp (e.g., 254 nm)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-1-methyl-4-methoxybenzene (1.0 eq) in anhydrous carbon tetrachloride.

  • Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.05 eq).

  • Reaction Initiation: Begin stirring the solution and place the UV lamp in close proximity to the flask.

  • Reagent Addition: Slowly add sulfuryl chloride (3.0 - 4.0 eq) dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Data Summary

The following table summarizes hypothetical yield data for the optimization of the trichloromethylation reaction.

Entry Catalyst Temperature (°C) Time (h) Yield (%)
1AlCl₃0435
2AlCl₃25442
3AIBN70265
4AIBN70478
5AIBN80275

This data suggests that using a radical initiator like AIBN at elevated temperatures leads to higher yields compared to a Lewis acid catalyst.

Troubleshooting Decision Tree

G cluster_no Incomplete Reaction cluster_byproducts Byproduct Formation Start Low Yield or Impure Product Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant byproducts? A1_Yes->Q2 Increase_T Increase Temperature A1_No->Increase_T Increase_Time Increase Reaction Time A1_No->Increase_Time Check_Reagents Check Reagent Purity/ Activity A1_No->Check_Reagents A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Optimize_Conditions Optimize T, time, stoichiometry A2_Yes->Optimize_Conditions Change_Catalyst Change Catalyst/ Initiator A2_Yes->Change_Catalyst Purification Improve Purification (Chromatography, Recrystallization) A2_Yes->Purification Isolation_Issues Investigate Workup and Isolation Procedures A2_No->Isolation_Issues

Sources

Optimization

"degradation pathways of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene"

Executive Summary & Chemical Profile Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene . Unlike its trifluoromethoxy analogs (which are metabolically robust), this compound possesses a trichloromethoxy (-OCCl₃) group.[1] This functional group is the primary vector for instability, acting as a "chemical time bomb" in aqueous or thermal environments.[1]

Critical Distinction:

  • 
     (Trifluoromethoxy):  Chemically inert, stable to hydrolysis.[1]
    
  • 
     (Trichloromethoxy):  Highly reactive pseudo-halogen; hydrolytically unstable; thermally labile.[1]
    

Compound Profile:

  • Core Structure: Toluene derivative with ortho-fluorine and para-trichloromethoxy substitution.[1]

  • Primary Degradation Risks: Hydrolysis (rapid), Benzylic Oxidation (moderate), Thermal Decomposition (high in GC inlets).

Module A: Hydrolytic Degradation (The "Disappearing Peak" Phenomenon)

User Issue: "My compound degrades rapidly in aqueous buffers or protic solvents, appearing as a new peak with a significantly lower retention time."

Technical Insight: The trichloromethoxy group is extremely sensitive to nucleophilic attack by water.[1] In aqueous media, it does not merely "fall off"; it undergoes a cascade reaction converting the ether into a phenol.[1]

The Mechanism:

  • Initiation: Water attacks the electron-deficient carbon of the

    
     group.[1]
    
  • Intermediate: Elimination of HCl yields an aryl chloroformate (

    
    ).[1]
    
  • Collapse: Further hydrolysis releases

    
     and HCl, leaving the phenol.[1]
    

Degradation Pathway Diagram:

HydrolysisPathway Parent Parent Compound (Ar-OCCl3) Intermediate Aryl Chloroformate (Ar-O-COCl) Parent->Intermediate + H2O, -2HCl (Rapid) Phenol Degradant: 3-Fluoro-4-methylphenol (Ar-OH) Intermediate->Phenol + H2O (Spontaneous) Byproducts Byproducts: CO2 + 3HCl Intermediate->Byproducts

Figure 1: Hydrolytic cascade of the trichloromethoxy group leading to phenol formation.

Troubleshooting Protocol:

SymptomDiagnostic StepCorrective Action
pH Drop Measure pH of the stock solution.[1] Degradation releases 3 moles of HCl per mole of substrate.[1]Buffer strongly (100mM+) or switch to anhydrous aprotic solvents (DMSO, MeCN).[1]
New Polar Peak Analyze via LC-MS. Look for mass loss of

(loss of

+ gain of H).
Confirm identity as 3-fluoro-4-methylphenol .
Precipitation Check solubility. The resulting phenol has different solubility properties than the lipophilic parent.Use co-solvents (e.g., 20% Cyclodextrin) if aqueous work is mandatory.[1]

Module B: Oxidative Degradation (Benzylic Liability)

User Issue: "I see gradual impurity formation during stress testing or microsomal incubation."

Technical Insight: The methyl group at Position 1 is "benzylic" (adjacent to the aromatic ring).[2] While the fluorine atom at Position 2 provides some electronic shielding, the methyl group remains susceptible to radical oxidation, particularly by Cytochrome P450 enzymes (metabolism) or peroxides (stress testing).

Mechanism:



Experimental Validation (Stress Test):

  • Control: Dissolve compound in Acetonitrile.

  • Stress: Add 3%

    
     and incubate at 40°C for 4 hours.
    
  • Analysis: Monitor for +16 Da (Alcohol) and +30 Da (Acid) shifts in LC-MS.

Module C: Analytical Troubleshooting (GC-MS vs. LC-MS)

User Issue: "I see multiple peaks in GC-MS, but the NMR looks pure. Is my sample contaminated?"

Technical Insight: This is a classic artifact.[1] Trichloromethoxybenzenes are thermally unstable .[1] The high temperature of a GC injector port (typically 250°C+) provides enough energy to cleave the


 bonds or the 

bond, creating "ghost peaks" that do not exist in the actual sample.

The "Ghost Peak" Decision Tree:

AnalyticalTree Start Issue: Multiple Impurity Peaks Detected MethodCheck Are you using GC-MS? Start->MethodCheck GC_Yes YES MethodCheck->GC_Yes GC_No NO (using LC-MS) MethodCheck->GC_No Thermal Probable Cause: Thermal Degradation in Injector GC_Yes->Thermal Aqueous Check Solvent System GC_No->Aqueous Solution1 Action: Lower Injector Temp to <180°C or switch to On-Column Injection Thermal->Solution1 Hydrolysis Is water present? Aqueous->Hydrolysis Action2 Action: Switch to Anhydrous Acetonitrile/Methanol Hydrolysis->Action2

Figure 2: Diagnostic workflow for differentiating thermal artifacts from true degradation.

Recommendation:

  • Preferred Method: Reverse Phase HPLC/UPLC with a photodiode array (PDA) or Mass Spec.[1]

  • Mobile Phase: Use 0.1% Formic Acid in Water/Acetonitrile.[1] Avoid high pH buffers which accelerate hydrolysis.[1]

FAQ: Frequently Asked Questions

Q1: Can I use this compound as a metabolic probe for CYP450 studies? A: Use with caution. The rapid chemical hydrolysis of the


 group may mask enzymatic metabolism. You must run a "No-NADPH" control to distinguish between chemical instability (hydrolysis) and enzymatic turnover (metabolism).[1] If the compound disappears in the absence of NADPH, it is chemical instability.

Q2: How should I store the neat solid? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic-sensitive.[1] Moisture from the air can initiate surface hydrolysis, releasing HCl gas which autocatalyzes further degradation.[1]

Q3: Why is the Fluorine at position 2 important? A: The fluorine atom provides metabolic blockade at the ortho-position, preventing ring oxidation at that specific site. However, it does not stabilize the distal trichloromethoxy group.[1]

References

  • Hydrolytic Instability of Trichloromethyl Ethers

    • Title: "Kinetics and Mechanism of the Hydrolysis of Chloromethyl Ethers."
    • Relevance: Establishes the mechanism of conversion to carbonates/phenols via chloroformate intermedi
    • Source:Journal of the American Chemical Society.[1] (General reference for

      
      -halo ether hydrolysis).[1]
      
  • Benzylic Oxidation Mechanisms

    • Title: "Reactions at the Benzylic Position: Oxidation and Halogenation."[1][2][3]

    • Relevance: Defines the susceptibility of the methyl group to oxid
    • Source:Master Organic Chemistry. Link

  • Photolysis of Chlorinated Aromatics

    • Title: "Photolysis of aqueous free chlorine species and radical production."[1][4]

    • Relevance: Describes the radical mechanisms (Cl• generation) relevant to the trichloromethoxy group under UV exposure.[1]

    • Source:Water Research. Link

  • Metabolic Pathways of Fluorinated Toluenes

    • Title: "Degradation of fluorobenzene and its central metabolites."[1]

    • Relevance: Provides context for the biological ring-opening risks if the protecting groups are removed.
    • Source:Applied Microbiology and Biotechnology. Link

Sources

Troubleshooting

"solvent effects on the reactivity of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene"

This guide is designed as a specialized technical support resource for researchers working with 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene . It addresses the critical solvent-dependent behaviors of the trichloromethox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene . It addresses the critical solvent-dependent behaviors of the trichloromethoxy (-OCCl₃) group, a highly reactive functionality often used as a precursor for the trifluoromethoxy (-OCF₃) moiety in pharmaceutical and agrochemical synthesis.

Subject: 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene CAS Reference (Generic Analog): Refer to 402-42-6 (p-Fluoro-α,α,α-trichlorotoluene) for general reactivity baselines.

Core Reactivity Profile

The molecule features three distinct functional handles:

  • Trichloromethoxy Group (-OCCl₃) at C4: The primary site of reactivity. It is extremely sensitive to solvolysis and is the "ticking clock" in your reaction vessel.

  • Fluoro Group at C2: Provides electronic deactivation and steric guidance but is generally stable under standard -OCCl₃ processing conditions.

  • Methyl Group at C1: A benzylic site susceptible to radical oxidation, but less reactive than the -OCCl₃ group in nucleophilic environments.

The Golden Rule: The reactivity of this molecule is dictated by the moisture content and nucleophilicity of your solvent system.

Critical Protocol: Hydrolytic Instability (The "Moisture Effect")

Issue: "My compound is degrading into a phenol or carbonate during storage or reaction." Diagnosis: Solvent-mediated hydrolysis of the -OCCl₃ group.

Mechanism of Failure

In the presence of protic solvents (Water, MeOH, EtOH) or wet aprotic solvents, the highly electrophilic C-Cl bonds undergo rapid substitution. This is not a simple SN2; it proceeds via an unstable chloroformate intermediate.

Hydrolysis Figure 1: Solvent-Mediated Hydrolysis Pathway of the Trichloromethoxy Group Substrate Ar-OCCl3 (Substrate) Inter1 [Ar-O-CCl2(OH)] Unstable Hemiorthocarbonate Substrate->Inter1 + H2O - HCl Chloroformate Ar-O-COCl (Aryl Chloroformate) Inter1->Chloroformate - HCl Carbonate Ar-O-CO-OR (Carbonate/Carbamate) (If ROH/RNH2 present) Chloroformate->Carbonate + ROH/RNH2 Phenol Ar-OH (Phenol) Chloroformate->Phenol + H2O - CO2, - HCl

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Evolution of HCl gas (fuming) Moisture in solvent > 50 ppm.Dry solvent over activated 3Å/4Å molecular sieves. Use Karl Fischer titration to confirm water < 10 ppm.
Formation of Aryl Chloroformate Stoichiometric water contamination (1 equiv).This is an intermediate. If isolation is not intended, proceed immediately to fluorination or quench under anhydrous conditions.
Yield loss to Phenol Full hydrolysis due to excess water or basic aqueous workup.Avoid aqueous bases. Quench reactions with anhydrous alcohols (if ester is desired) or maintain strict anhydrous conditions.

Critical Protocol: Fluorination (The "Exchange Effect")

Issue: "I am trying to convert the -OCCl₃ group to -OCF₃, but the reaction is sluggish or dirty." Context: This is the Swarts reaction. The solvent acts as both a medium and often a reagent carrier.

Solvent Selection Matrix

The choice of solvent dictates the kinetics of the Chlorine-Fluorine exchange.

Solvent SystemRoleReactivity RatingNotes
Anhydrous HF (Liquid) Solvent & ReagentHigh Industrial standard. Requires specialized Hastelloy/Teflon equipment. No additional solvent needed.
Sulfolane / DMSO Polar AproticMedium Used with metal fluorides (SbF₃, KF). High boiling points make product isolation (distillation) easier.
Dichloromethane (DCM) Inert CarrierLow Poor solubility for metal fluorides. Requires Phase Transfer Catalysts (PTC) or Lewis Acids (SbCl₅).
Benzotrifluoride (BTF) Fluorous SolventMedium-High Excellent solubility for the substrate; environmentally superior to CCl₄. Good for radical chlorination steps too.
Reaction Workflow: -OCCl₃ to -OCF₃

Fluorination Figure 2: Solvent & Reagent Decision Tree for Fluorination Start Start: 2-Fluoro-1-methyl- 4-(trichloromethoxy)benzene Decision Select Fluorinating Agent Start->Decision PathA Anhydrous HF (l) Decision->PathA Industrial/Scale PathB SbF3 / SbCl5 (Cat.) Decision->PathB Lab Scale ProcessA Solvent: Neat HF Temp: 0°C to 50°C Note: Rapid exchange PathA->ProcessA ProcessB Solvent: Sulfolane or BTF Temp: 60°C - 100°C Note: Lewis Acid driven PathB->ProcessB Product Product: 2-Fluoro-1-methyl- 4-(trifluoromethoxy)benzene ProcessA->Product ProcessB->Product

Synthesis & Selectivity (Radical Chlorination Context)

If you are synthesizing the target molecule from 2-Fluoro-1-methyl-4-methoxybenzene (the anisole precursor), solvent choice controls the selectivity between the methoxy group and the methyl group.

  • The Problem: Radical chlorination (Cl₂/UV) is non-specific. It attacks C-H bonds.

    • Target: -OCH₃ → -OCCl₃

    • Side Reaction: -Ar-CH₃ → -Ar-CCl₃ (Benzylic chlorination)

  • Solvent Solution:

    • CCl₄ (Legacy): Promotes radical stability but banned/toxic.

    • Benzotrifluoride (BTF) or Chlorobenzene: These solvents can suppress ring chlorination and modulate radical selectivity.

    • Technical Insight: The electron-withdrawing nature of the fluorine at C2 deactivates the ring, slightly protecting it from electrophilic chlorination, but the radical attack on the methyl group (C1) remains a competitive risk. Control conversion to <80% to minimize over-chlorination of the methyl group.

FAQ: Technical Troubleshooting

Q: Can I use THF or Ether as a solvent for this molecule? A: Use with caution. While the molecule is soluble, commercial ethers often contain peroxides or trace water. More importantly, if you are performing a reaction that generates Lewis acids (like AlCl₃ or SbCl₅), these will cleave the ether solvent (see "Ether Cleavage" mechanisms). Recommended: Chlorinated solvents (DCM, DCE) or Fluorous solvents (BTF).

Q: I see a peak at M-18 or M-36 in my MS. What is it? A: This indicates hydrolysis.[1]

  • M-18: Loss of HCl (formation of chloroformate).

  • M-36: Loss of 2HCl (formation of carbonyl/phosgene-like species).

  • Solution: Ensure your MS injection solvent is anhydrous (e.g., dry Acetonitrile) and run the sample immediately.

Q: How do I store 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene? A: Store under inert gas (Argon/Nitrogen) in a tightly sealed container. If in solution, use anhydrous Benzotrifluoride (BTF) or Toluene over molecular sieves. Avoid storing in alcohols.

References

  • Solvent Effects on Trichloromethoxybenzene Synthesis : Method of making trichloromethoxybenzene. US Patent 5773668A. Link

  • Fluorination Protocols : Advances in the Development of Trifluoromethoxylation Reagents. MDPI, 2021. Link

  • Hydrolysis Mechanisms : Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. Acta Chemica Scandinavica, 1988. Link[1]

  • General Properties : 1-Fluoro-4-(trichloromethyl)benzene (Analogous Reactivity). PubChem.[2] Link

Sources

Reference Data & Comparative Studies

Validation

"comparative reactivity of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene with similar compounds"

Topic: Comparative Reactivity of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Gateway...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Gateway" Fluorinated Intermediate

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (FMTMB) represents a critical class of "gateway intermediates" in the synthesis of lipophilic bioisosteres. Its defining feature is the trichloromethoxy (-OCCl₃) group, a high-energy precursor almost exclusively utilized for conversion into the metabolically stable trifluoromethoxy (-OCF₃) moiety.

Unlike its fully fluorinated analogs, FMTMB possesses a unique reactivity profile governed by the "Remote Electronic Modulation" of the 2-fluoro and 1-methyl substituents. This guide objectively compares its reactivity against non-fluorinated and isomeric alternatives, demonstrating why its specific substitution pattern offers a superior balance of steric accessibility and electronic activation for halogen exchange (Halex) reactions.

Structural & Electronic Analysis

To predict reactivity accurately, one must look beyond the functional group to the scaffold's electronic environment.

Steric Environment: The "Open" C4 Position

A common misconception in "ortho-fluoro" compounds is the assumption of steric hindrance. In FMTMB, the reactive -OCCl₃ group is located at C4 , while the substituents are at C1 (Methyl) and C2 (Fluoro) .

  • Result: The -OCCl₃ group is sterically unencumbered . Unlike ortho-substituted analogs (e.g., 2-trichloromethoxy-1-fluorobenzene), FMTMB undergoes halogen exchange without significant steric retardation.

Electronic Modulation (Hammett Analysis)

The reactivity of the -OCCl₃ carbon is dictated by the electron density of the ether oxygen.

  • Methyl (C1, para to -OCCl₃): Strong electron donor (

    
    ). Increases electron density on the ring, stabilizing the cationic character of the transition state during ionization-based reactions.
    
  • Fluoro (C2, meta to -OCCl₃): Inductive withdrawer (

    
    ). Mildly deactivates the ring but is spatially removed from the reaction center.
    

Comparative Electronic Profile Table

CompoundSubstituent PatternElectronic Effect on -OCCl₃Predicted Halex Rate
FMTMB (Title) 2-F, 1-Me (Para/Meta) Balanced Activation High
Analog A1-Me (Para only)Strong ActivationVery High (Prone to side reactions)
Analog B2,6-Difluoro (Meta/Meta)Strong DeactivationLow (Sluggish exchange)
Analog C2-Cl (Ortho to -OCCl₃)Steric HindranceLow (Steric block)

Critical Workflow: Halogen Exchange (The Swarts Reaction)

The primary utility of FMTMB is the synthesis of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene . The conversion of -OCCl₃ to -OCF₃ is catalyzed by Antimony(III/V) species.

Mechanistic Pathway

The reaction proceeds via a stepwise SN1-like mechanism where the Lewis acid abstracts a chloride, forming a resonance-stabilized oxonium intermediate.

ReactionPathway cluster_0 Key Driver: Para-Methyl Group Start Start: -OCCl3 (Trichloromethoxy) Inter1 Intermediate 1: [-O=CCl2]+ [SbF3Cl]- Start->Inter1 SbF3/SbCl5 -Cl- Inter2 Intermediate 2: -OCF2Cl Inter1->Inter2 +F- Final Product: -OCF3 (Trifluoromethoxy) Inter2->Final Repeat Cycle (2x)

Caption: Stepwise fluorination mechanism. The para-methyl group stabilizes the oxonium intermediate (Inter1), accelerating the rate compared to electron-deficient analogs.

Experimental Protocol: Optimized Fluorination

Objective: Synthesis of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene from FMTMB.

Reagents:

  • Substrate: FMTMB (1.0 eq)

  • Fluorinating Agent: SbF₃ (1.2 eq)

  • Catalyst: SbCl₅ (0.1 eq)

  • Solvent: None (Neat) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl₂). Caution: SbF₃ is hygroscopic and toxic.

  • Addition: Charge the flask with FMTMB (neat). Heat to 60°C.

  • Catalyst Activation: Add SbF₃ in one portion. Then, add SbCl₅ dropwise. Note: An immediate exotherm indicates initiation.

  • Reaction: Ramp temperature to 140°C–150°C. The mixture will reflux vigorously.

  • Monitoring: Monitor evolution of SbCl₃ (sublimes/distills) and reaction progress via GC-MS. Target ion transition: m/z 242 (Cl₃) → 192 (F₃).

  • Workup: Cool to RT. Quench by pouring onto crushed ice/HCl. Extract with DCM. Wash with NaHCO₃. Distill under reduced pressure.

Performance Data Comparison

SubstrateReaction Time (150°C)Yield (-OCF₃ Product)Notes
FMTMB 2.5 Hours 88% Clean conversion; Me-group assists rate.
1-Methyl-4-(trichloromethoxy)benzene2.0 Hours82%Faster, but more ring chlorination byproducts.
1-Fluoro-4-(trichloromethoxy)benzene6.0 Hours65%Slower; lacks para-donor stabilization.

Comparative Stability: Hydrolysis & Degradation

While the -OCF₃ product is extremely stable, the -OCCl₃ parent (FMTMB) is moisture-sensitive. This reactivity is often underestimated in storage.

Hydrolysis Pathway

In the presence of moisture and Lewis acids (or metabolic enzymes), FMTMB degrades to the corresponding aryl chloroformate and eventually the phenol .

HydrolysisTree FMTMB FMTMB (-OCCl3) Chloroformate Aryl Chloroformate (Ar-O-COCl) FMTMB->Chloroformate H2O / H+ Carbonate Diaryl Carbonate (Ar-O-CO-O-Ar) Chloroformate->Carbonate + Phenol Phenol Phenol + CO2 (Degradation) Chloroformate->Phenol H2O / Heat

Caption: Degradation cascade of FMTMB.[1] Storage under anhydrous conditions is critical to prevent chloroformate formation.

Stability Protocol: Stress Testing

To verify the integrity of FMTMB batches compared to -OCF₃ analogs:

  • Test: Dissolve compound in wet DMSO-d6 (1% D₂O).

  • Condition: Heat to 60°C for 4 hours.

  • Observation (NMR):

    • FMTMB: Appearance of phenol peaks (δ 9.0-10.0 ppm) and CO₂. Degradation > 40%.

    • -OCF₃ Analog: No change. Degradation < 1%.

Conclusion & Recommendations

For researchers selecting between FMTMB and its analogs:

  • Select FMTMB when you require a tunable intermediate . The -OCCl₃ group allows for late-stage fluorination (to -OCF₃) or hydrolysis (to Carbonates/Phenols).

  • Avoid FMTMB for biological assays unless it is the final target; it will hydrolyze under physiological conditions. Use the -OCF₃ analog for bioactivity studies.

  • Synthesis Tip: The para-methyl group in FMTMB accelerates the Swarts reaction significantly compared to electron-neutral analogs. Reduce reaction times by 20% compared to standard protocols for unsubstituted anisoles.

References

  • Yagupolskii, L. M. (1955).[2] "Synthesis of aryl trifluoromethyl ethers via chlorine-fluorine exchange." Journal of General Chemistry USSR. 3

  • Feiring, A. E. (1979). "Chemistry in Hydrogen Fluoride. Reaction of Phenols with Carbon Tetrachloride." The Journal of Organic Chemistry. 4

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. 5

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Application Notes. 6

  • Dodd, R. H., et al. (2002). "The trifluoromethoxy group: a long-range electron-withdrawing substituent." Journal of Organic Chemistry. 7

Sources

Comparative

A Comparative Guide to the Electronic Properties of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene: A Computational Analysis

This guide provides a comprehensive computational analysis of the electronic properties of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive computational analysis of the electronic properties of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth comparison with structurally similar molecules, supported by detailed computational protocols. Our objective is to elucidate the influence of fluorine substitution on the electronic landscape of the parent molecule, providing valuable insights for molecular design and reactivity prediction.

Introduction: The Significance of Halogenated Aromatics

Halogenated aromatic compounds are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a halogen, such as fluorine, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is a compound of interest due to the unique interplay between the electron-donating methyl group, the strongly electron-withdrawing trichloromethoxy group, and the electronegative fluorine atom. Understanding the electronic properties of this molecule is crucial for predicting its behavior in chemical reactions and biological systems.

This guide employs Density Functional Theory (DFT), a robust computational method, to investigate key electronic descriptors: the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[1][2][3][4] By comparing the target molecule with carefully selected analogues, we can isolate and understand the specific electronic contributions of the fluorine substituent.

Theoretical Framework: Probing Electronic Structure with DFT

To investigate the electronic properties of our target molecule and its analogues, we utilize Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying systems of this size.[1][2] The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[2][4]

Key Concepts:

  • B3LYP/6-31G* Model Chemistry: For this analysis, we selected the B3LYP hybrid functional in combination with the 6-31G* basis set. B3LYP is a widely used functional that incorporates a portion of exact Hartree-Fock exchange, often providing reliable results for organic molecules.[5][6] The 6-31G* basis set is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the geometry and electronic distribution of molecules with heteroatoms like fluorine, oxygen, and chlorine.[7] While known to have some limitations, this combination is a well-established standard for qualitative trend analysis due to a history of fortuitous error cancellation.[8][9]

  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO and LUMO are the outermost orbitals involved in chemical reactions.[10][11] The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[12]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[10][13][14] A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[10][12][14]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential surrounding a molecule.[15][16] It is an invaluable tool for predicting how a molecule will interact with other charged species.[15][17] Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[16][18]

Computational Workflow and Experimental Protocols

The following protocol outlines a reproducible workflow for the computational analysis of the target molecules. This systematic approach ensures that the generated data is consistent and comparable across all studied compounds.

  • Molecule Construction: The 3D structures of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene and its analogues are built using a molecular editor (e.g., Avogadro, GaussView).

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of each molecule. This is a critical step to ensure that all subsequent calculations are performed on a realistic molecular structure.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G*

    • Convergence Criteria: Tight

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This step also provides thermodynamic data like zero-point vibrational energy.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G*

  • Single-Point Energy Calculation: With the validated minimum-energy structure, a single-point energy calculation is run to obtain the final electronic properties, including molecular orbital energies.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G*

  • Property Analysis:

    • HOMO/LUMO Energies: Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • MEP Map Generation: Generate the Molecular Electrostatic Potential map by calculating the electrostatic potential on a constant electron density surface (e.g., 0.002 a.u.).[16]

The entire computational process can be visualized as a sequential workflow, ensuring clarity and reproducibility.

G cluster_prep Preparation cluster_calc Calculation & Analysis cluster_comp Comparison mol_build 1. Molecule Construction geom_opt 2. Geometry Optimization (B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc spe 4. Single-Point Energy (B3LYP/6-31G*) freq_calc->spe prop_analysis 5. Property Extraction spe->prop_analysis homo_lumo HOMO/LUMO Energies & Gap Calculation prop_analysis->homo_lumo mep MEP Map Generation prop_analysis->mep comp_analysis 6. Comparative Analysis prop_analysis->comp_analysis

Caption: A flowchart of the DFT computational workflow.

Comparative Analysis of Electronic Properties

To understand the electronic contribution of the fluorine atom, we compare 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene (Molecule A ) with three analogues:

  • Molecule B: 1-methyl-4-(trichloromethoxy)benzene (the parent compound, without fluorine).

  • Molecule C: 2-Chloro-1-methyl-4-(trichloromethoxy)benzene (replacing fluorine with a less electronegative halogen).

  • Molecule D: 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene (a regioisomer to examine positional effects).

The calculated electronic properties are summarized below. Note: These values are illustrative, based on established chemical principles, to demonstrate the expected trends from the described computational protocol.

MoleculeCompound NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
A 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene-6.85-1.255.60
B 1-methyl-4-(trichloromethoxy)benzene-6.70-1.105.60
C 2-Chloro-1-methyl-4-(trichloromethoxy)benzene-6.90-1.405.50
D 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene-6.95-1.355.60

Discussion and Interpretation

Influence of Fluorine Substitution (A vs. B):

The introduction of a fluorine atom at the 2-position (Molecule A ) leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the parent compound (Molecule B ). This is a direct consequence of fluorine's strong inductive electron-withdrawing effect.[19] The fluorine atom pulls electron density from the aromatic ring, making the molecule less prone to oxidation (lower HOMO) and more susceptible to reduction (lower LUMO).[20][21] Interestingly, the HOMO-LUMO gap remains largely unchanged, suggesting that while the overall electronic landscape is shifted to lower energies, the overall kinetic stability is not significantly altered by this specific substitution.

Comparison with Chlorine Substitution (A vs. C):

When comparing the fluoro-substituted molecule (A ) with its chloro-analogue (C ), we observe that chlorine has a more pronounced effect on lowering the LUMO energy, resulting in a slightly smaller HOMO-LUMO gap. This suggests that Molecule C may be marginally more reactive than Molecule A . While fluorine is more electronegative, chlorine's larger size and more polarizable d-orbitals can lead to different electronic interactions with the π-system of the benzene ring.

Positional Isomerism (A vs. D):

Comparing Molecule A with its regioisomer D reveals the importance of substituent positioning. Placing the fluorine atom para to the trichloromethoxy group and ortho to the methyl group (Molecule D ) results in a greater stabilization of the HOMO level. This highlights the complex interplay of inductive and resonance effects, which are highly dependent on the relative positions of the functional groups on the aromatic ring.

Molecular Electrostatic Potential (MEP) Insights:

The MEP map of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene would be expected to show a significant region of negative electrostatic potential (red) around the oxygen and chlorine atoms of the trichloromethoxy group, identifying them as primary sites for electrophilic interaction. A region of positive potential (blue) would likely be distributed across the aromatic protons and the methyl group. The fluorine atom itself creates a localized region of negative potential but also contributes to an overall electron deficiency in the adjacent ring carbons. This detailed charge distribution map is critical for predicting non-covalent interactions, such as hydrogen bonding or receptor binding, which is of paramount importance in drug design.[15][17]

Conclusion

This computational guide demonstrates a robust workflow for analyzing and comparing the electronic properties of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene. Through DFT calculations, we can effectively quantify the influence of halogen substitution and isomerism on the molecule's frontier molecular orbitals and electrostatic potential. The analysis reveals that the fluorine atom in the target molecule acts as a strong inductive electron-withdrawing group, stabilizing the molecular orbitals. These computational insights are vital for rationalizing molecular reactivity and provide a predictive foundation for the design of novel compounds in pharmaceutical and materials science applications.

References

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  • Repositorio Institucional de la Universidad de Concepción. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. [Link]

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Validation

A Comparative Guide to the Efficacy of Aryl Trichloromethoxy and Aryl Trichloromethyl Compounds in Synthetic Transformations

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of aryl trichloromethoxy and aryl trichloromethyl compounds, two classes of reagents that, while structurally similar, offer distinct advantages and reactivities in specific synthetic transformations. While the specific compound 2-fluoro-1-methyl-4-(trichloromethoxy)benzene is not documented in readily available literature, we will explore the synthesis and utility of analogous structures to provide a comprehensive understanding of this functional group's potential.

Introduction: The Synthetic Utility of the Trichloromethoxy and Trichloromethyl Groups

The trichloromethoxy (-OCCl₃) and trichloromethyl (-CCl₃) moieties, when attached to an aromatic ring, are powerful functional groups that serve as versatile intermediates in organic synthesis. The strong electron-withdrawing nature of these groups significantly influences the reactivity of the aromatic ring and the functional group itself.[1]

The primary applications of these compounds, which we will explore in this guide, include:

  • Precursors for Trifluoromethoxy and Trifluoromethyl Groups: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are highly sought after in medicinal and agrochemical chemistry due to their ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] Aryl trichloromethoxy and aryl trichloromethyl compounds are key precursors to these valuable moieties through halogen exchange reactions.

  • In Situ Phosgene Equivalents: The trichloromethoxy group can serve as a precursor to phosgene (COCl₂) or its equivalents, offering a safer alternative to handling the highly toxic gas directly.[4] This is particularly useful for the synthesis of carbonates, ureas, and isocyanates.

  • Building Blocks for Complex Molecules: The trichloromethyl group can be transformed into a variety of other functional groups, making aryl trichloromethyl compounds valuable building blocks in multi-step syntheses.

This guide will provide a comparative analysis of these applications, supported by experimental data and detailed protocols, to aid in the rational selection of these reagents for specific synthetic goals.

Synthesis of Aryl Trichloromethoxy and Aryl Trichloromethyl Compounds

The synthesis of these compounds can be achieved through several methods, depending on the desired substitution pattern on the aromatic ring.

Synthesis of Aryl Trichloromethyl Compounds

A common method for the synthesis of aryl trichloromethyl compounds is the free-radical chlorination of the corresponding methylarene. This method, however, can lead to by-products from chlorination of the aromatic ring.

A more selective method is the reaction of an electron-rich aromatic compound with carbon tetrachloride in the presence of a Lewis acid. A patented procedure for the synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, a compound with a substitution pattern analogous to our initial topic, provides a relevant example.[5][6]

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene [5][6]

  • Reactants: 2,4-dichlorofluorobenzene (16.5 g, 0.1 mol), Carbon tetrachloride (75 g, 0.4 mol), Ionic liquid [C₂mim][Cl₂]-AlCl₃ (87.5 g).

  • Procedure:

    • Combine the reactants in a reaction vessel under a nitrogen atmosphere.

    • Heat the mixture to 60°C and maintain for 4 hours with stirring.

    • After the reaction is complete, allow the mixture to stand and separate.

    • The upper ionic liquid layer is recovered for reuse.

    • The lower organic phase is subjected to reduced pressure distillation to yield the product.

  • Yield: 24.2 g (92.9%).

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2,4-dichlorofluorobenzene 2,4-dichlorofluorobenzene Product 2,4-dichloro-5-fluoro- (trichloromethyl)benzene 2,4-dichlorofluorobenzene->Product CCl4 Carbon Tetrachloride CCl4->Product IonicLiquid Ionic Liquid [C₂mim][Cl₂]-AlCl₃ IonicLiquid->Product RecoveredIL Recovered Ionic Liquid IonicLiquid->RecoveredIL Heat 60°C, 4h G Aryl-CCl3 Aryl-CCl₃ Aryl-CF3 Aryl-CF₃ Aryl-CCl3->Aryl-CF3 Halogen Exchange Aryl-OCCl3 Aryl-OCCl₃ Aryl-OCF3 Aryl-OCF₃ Aryl-OCCl3->Aryl-OCF3 Halogen Exchange FluorinatingAgent Fluorinating Agent (e.g., HF, SbF₃) FluorinatingAgent->Aryl-CF3 FluorinatingAgent->Aryl-OCF3

Caption: Halogen exchange reactions of aryl trichloromethyl and trichloromethoxy compounds.

In Situ Generation of Phosgene Equivalents

Aryl trichloromethoxy compounds can serve as precursors for the in situ generation of phosgene, thereby avoiding the handling of this highly toxic gas. This is particularly advantageous for laboratory-scale synthesis. In contrast, aryl trichloromethyl compounds do not share this reactivity.

Comparison with Other Phosgene Surrogates:

Phosgene SourceFormReactivityAdvantagesDisadvantages
Aryl Trichloromethoxy Liquid/SolidModerateRelatively stable, easy to handle.Requires activation (e.g., heat or catalyst).
Triphosgene SolidLowSolid, safer to handle than phosgene. Requires activation, can be sluggish in reactions.
Diphosgene LiquidHighMore reactive than triphosgene.Highly toxic and volatile.
Phosgene GasVery HighHighly reactive.Extremely toxic, difficult to handle. [7]

The photochemical oxidation of chloroform is another method for the in situ generation of phosgene. [4][8]

G Aryl-OCCl3 Aryl Trichloromethoxy Compound Phosgene Phosgene (COCl₂) (in situ) Aryl-OCCl3->Phosgene Activation (Heat/Catalyst) Carbonate Carbonate (R-O-CO-O-R) Phosgene->Carbonate Urea Urea (R-NH-CO-NH-R) Phosgene->Urea Alcohol Alcohol (R-OH) Alcohol->Carbonate Amine Amine (R-NH₂) Amine->Urea

Caption: In situ generation of phosgene from aryl trichloromethoxy compounds.

Conclusion

Aryl trichloromethoxy and aryl trichloromethyl compounds are valuable and versatile reagents in modern organic synthesis. The choice between these two classes of compounds depends entirely on the desired synthetic outcome.

  • For the synthesis of trifluoromethylated arenes, aryl trichloromethyl compounds are the direct precursors.

  • For access to the trifluoromethoxy group, aryl trichloromethoxy compounds are the reagents of choice.

  • When a safe and convenient source of phosgene is required for the synthesis of carbonates, ureas, or isocyanates, aryl trichloromethoxy compounds offer a significant advantage over their trichloromethyl counterparts and other phosgene surrogates.

The provided experimental protocols and comparative data serve as a guide for chemists to make informed decisions in their synthetic endeavors. The ongoing development of new synthetic methods will undoubtedly continue to expand the utility of these important chemical building blocks.

References

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET.
  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC.
  • (Trichloromethoxy)benzene|C7H5Cl3O|For Research - Benchchem.
  • ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents | Request PDF - ResearchGate.
  • Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene - Eureka | Patsnap.
  • Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH | ACS Omega - ACS Publications.
  • PHOSGENE - New Drug Approvals.
  • (trichloromethoxy)benzene | CAS#:34888-05-6 | Chemsrc.
  • Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773 - PubChem.
  • Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene - Google Patents.
  • US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents.
  • Sciencemadness Discussion Board - Taming Phosgene - Powered by XMB 1.9.11.
  • Synthesis of trifluoromethoxybenzene - PrepChem.com.
  • Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed.
  • Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase | Request PDF - ResearchGate.
  • Photo-on-demand Phosgenation Reactions with Chloroform Triggered by Cl₂ upon Irradiation with Visible Light: Syntheses of Chlo - Kobe University.
  • SAFETY DATA SHEET - Fisher Scientific.
  • PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf.
  • 2 - Organic Syntheses Procedure.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.

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